molecular formula C11H10FNO2 B2685488 1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione CAS No. 1537294-18-0

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione

Cat. No.: B2685488
CAS No.: 1537294-18-0
M. Wt: 207.204
InChI Key: ABEPVGVFAULIBV-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione” is a chemical compound with the CAS Number: 1537294-18-0 . It has a molecular weight of 207.2 . The compound is in powder form .

Scientific Research Applications

Corrosion Inhibition

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione derivatives demonstrate potential as efficient organic inhibitors for carbon steel corrosion in acidic environments. Research into derivatives like 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione has shown their capability to significantly reduce corrosion rates in hydrochloric acid medium. These compounds act through chemisorption processes on the metal surface, suggesting their utility in protective coatings and industrial corrosion management applications (Zarrouk et al., 2015).

Synthesis of Amino Acids

The compound has been employed in synthetic chemistry, particularly in the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). Through a one-pot procedure involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and primary alcohols, high yields of these important amino acids can be achieved. This method represents a significant advancement in the synthesis of compounds critical for biological research and pharmaceutical development (Cal et al., 2012).

Fluorescence Studies

Derivatives of this compound have been synthesized and studied for their absorption and fluorescence characteristics. These studies have uncovered compounds with significant solvatochromism and fluorescence in both visible and near-infrared regions, making them potential candidates for applications in optoelectronic devices and fluorescence-based sensors (Lun̆ák et al., 2011).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified their role as inhibitors of glycolic acid oxidase, an enzyme implicated in disorders like Primary Hyperoxaluria Type I. Compounds with specific substitutions have shown potent inhibitory effects, paving the way for therapeutic applications targeting metabolic pathways involved in oxalate production (Rooney et al., 1983).

Polymers and Luminescent Materials

The structural motif of this compound has been integrated into the design of highly luminescent polymers. These materials, incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and high quantum yields. Such polymers are promising for applications in light-emitting diodes (LEDs), optical sensors, and other photonic devices, highlighting the versatility of this compound in materials science (Zhang & Tieke, 2008).

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-4-8(12)2-3-10(7)13-6-9(14)5-11(13)15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEPVGVFAULIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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